N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition could lead to a decrease in the synthesis of dTMP, thereby affecting DNA replication and repair .
Biochemical Pathways
The compound’s action primarily affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This inhibition disrupts the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a critical step in DNA synthesis . The downstream effects of this disruption could include impaired DNA replication and repair, leading to cell cycle arrest and potentially cell death .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would likely include disrupted DNA synthesis , leading to cell cycle arrest and potentially cell death . These effects could be beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable nitrating agent to introduce the nitro group. This is followed by the formation of the pyrimidine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine is unique due to its combination of a trifluoromethyl group and a nitropyrimidine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N5O2/c12-6-2-1-5(11(13,14)15)3-7(6)19-10-8(20(21)22)9(16)17-4-18-10/h1-4H,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQDIKJGNMFIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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